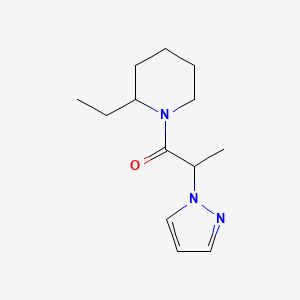
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one, also known as EP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its potent psychoactive effects. EP is a white crystalline powder that is usually sold in the form of tablets, capsules, or powder. It is a Schedule I controlled substance in the United States and is illegal in many other countries.
Mechanism of Action
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a euphoric and stimulating effect. 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one also acts as a monoamine oxidase inhibitor, which further enhances its psychoactive effects.
Biochemical and Physiological Effects:
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has been found to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature, which can lead to adverse effects such as cardiovascular problems, seizures, and even death.
Advantages and Limitations for Lab Experiments
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for use in laboratory experiments. It is a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, its psychoactive effects can also be a limitation, as it can interfere with the interpretation of experimental results and can pose a risk to the safety of researchers.
Future Directions
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has several potential future directions for research. It has been found to have potential therapeutic applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore its efficacy and safety. 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one also has potential applications in the field of forensic toxicology, as it is a commonly abused substance. Further research is needed to develop sensitive and specific analytical methods for the detection of 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one in biological samples.
Synthesis Methods
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method involves the Mannich reaction, which involves the condensation of 2-ethylpiperidine, pyrazole, and acetone in the presence of a strong acid catalyst. The resulting product is then purified using chromatography to obtain pure 1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one.
Scientific Research Applications
1-(2-Ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter and can act as a potent dopamine reuptake inhibitor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, depression, and addiction.
properties
IUPAC Name |
1-(2-ethylpiperidin-1-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-12-7-4-5-9-15(12)13(17)11(2)16-10-6-8-14-16/h6,8,10-12H,3-5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKLXEZRWMDWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




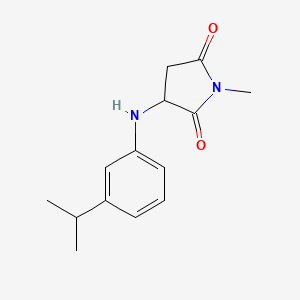
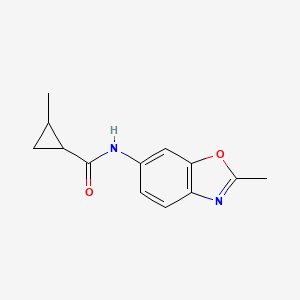

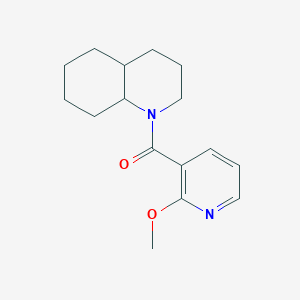
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
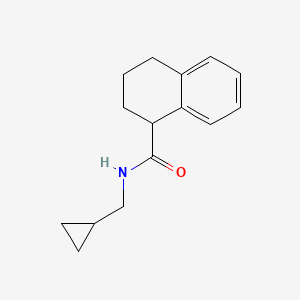

![cyclopropyl-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7494400.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinolin-2-ylmethanone](/img/structure/B7494408.png)

![2-methyl-5-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7494427.png)